2-Chloro-3-fluoro-6-nitrobenzoic acid
Overview
Description
2-Chloro-3-fluoro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4. It is a light yellow solid that is used in various chemical reactions and research applications. This compound is known for its unique combination of chlorine, fluorine, and nitro functional groups attached to a benzoic acid core, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-nitrobenzoic acid typically involves multiple steps starting from readily available precursors. One common method involves the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then subjected to fluorination to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-6-nitrobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzoic acids.
Reduction Reactions: The major product is 2-Chloro-3-fluoro-6-aminobenzoic acid.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-3-fluoro-6-nitrobenzoic acid is used in a wide range of scientific research applications:
Biology: It is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluoro-6-nitrobenzoic acid depends on its application. In biological systems, it may act as an inhibitor of specific enzymes by binding to their active sites. The presence of the nitro group can facilitate interactions with nucleophilic sites on enzymes, while the chlorine and fluorine atoms can enhance binding affinity through halogen bonding .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitrobenzoic acid
- 3-Chloro-2-nitrobenzoic acid
- 2,6-Dichloro-3-nitrobenzoic acid
Uniqueness
2-Chloro-3-fluoro-6-nitrobenzoic acid is unique due to the presence of both chlorine and fluorine atoms on the benzoic acid ring, which imparts distinct chemical properties. The combination of these halogens with the nitro group makes it particularly useful in various substitution and coupling reactions, offering versatility in synthetic applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-6-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-3(9)1-2-4(10(13)14)5(6)7(11)12/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHIQTGCFIZTHN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])C(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.55 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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